



Application Note: Quantification of Rebaudioside M in Stevia Extracts Using HPLC-

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Compound of Interest		
Compound Name:	Rebaudioside M	
Cat. No.:	B1649289	Get Quote

Introduction

Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, though it is present in much lower concentrations than major glycosides like Rebaudioside A and Stevioside. Reb M is of significant interest to the food and beverage industry due to its clean, sweet taste profile, which is very similar to sucrose, and its reduced bitterness and licorice aftertaste compared to other steviol glycosides.[1] As a high-purity, natural, non-caloric sweetener, accurate quantification of Reb M in stevia extracts is crucial for quality control, product formulation, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable analytical technique for the determination of steviol glycosides.[3] This application note presents a detailed HPLC-UV method for the quantification of **Rebaudioside M** in stevia extracts.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is employed for this analysis. The method is designed to provide good resolution and sensitivity for **Rebaudioside M** and other steviol glycosides. A reversed-phase C18 column is commonly used for the separation of these compounds.[3][4]



- HPLC System: A system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
- Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 μm) or equivalent.[5]
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 0.1% Formic Acid in Water or 10 mM Sodium Phosphate Buffer (pH 2.6).[3]
 [6]
- Gradient Elution: A gradient elution is necessary to achieve optimal separation of the various steviol glycosides. A typical gradient starts with a lower concentration of the organic phase (Acetonitrile) and gradually increases.
- Flow Rate: 0.7 mL/min.[5]
- Injection Volume: 5.0 μL.[5]
- Column Temperature: 60 °C.[5]
- UV Detection Wavelength: 210 nm.[3][5][6]

Materials and Reagents:

- Rebaudioside M reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Formic acid or Sodium Phosphate (analytical grade)
- Ultrapure water
- Stevia extract samples

Sample Preparation:

Proper sample preparation is critical for accurate quantification.



- Standard Solution Preparation: Accurately weigh a known amount of **Rebaudioside M** reference standard and dissolve it in the mobile phase diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.[5] Serial dilutions are then made from the stock solution to create a series of calibration standards.
- Sample Solution Preparation: Accurately weigh a known amount of the stevia extract.
 Dissolve the sample in the mobile phase diluent. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 μm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Results and Discussion

The HPLC-UV method described provides excellent separation of **Rebaudioside M** from other steviol glycosides present in the extract. The retention time for **Rebaudioside M** will vary depending on the specific column and gradient conditions but should be consistent across runs. A typical chromatogram will show distinct peaks for the different steviol glycosides.[5]

Method Validation:

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:

- Linearity: The method demonstrates a linear relationship between the peak area and the concentration of **Rebaudioside M** over a specified range.[5]
- Precision: The method shows a high degree of precision, with low relative standard deviation (RSD) for replicate injections.
- Accuracy: The accuracy of the method is typically assessed through recovery studies by spiking a placebo or a known matrix with a known amount of Rebaudioside M.[5][7]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[5][7]

Quantitative Data Summary



The following table summarizes typical quantitative data for the HPLC-UV analysis of steviol glycosides, including what can be expected for **Rebaudioside M**.

Parameter	Typical Value	
Retention Time (Reb M)	Variable (dependent on exact method)	
Linearity (Correlation Coefficient, r²)	> 0.999[7]	
Precision (%RSD)	< 2%[7]	
Accuracy (Recovery)	98-102%	
LOD	~0.02 μg/mL[7]	
LOQ	~0.05 μg/mL[7]	

Detailed Experimental Protocol

- 1. Preparation of Mobile Phase
- Mobile Phase A: Acetonitrile (100%).
- Mobile Phase B: Add 1 mL of formic acid to 1 L of ultrapure water and mix well. Degas both mobile phases using an ultrasonic bath or an online degasser.[8]
- 2. Preparation of Standard Solutions
- Stock Solution (e.g., 1000 μg/mL): Accurately weigh 10 mg of **Rebaudioside M** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with a 30:70 (v/v) mixture of acetonitrile and water.
- Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 μg/mL) by serially diluting the stock solution with the 30:70 acetonitrile/water mixture.
- 3. Preparation of Sample Solutions
- Accurately weigh approximately 50 mg of the stevia extract into a 50 mL volumetric flask.



- Add approximately 30 mL of the 30:70 acetonitrile/water mixture and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then make up to the mark with the diluent.
- Filter the solution through a 0.45 μm PTFE syringe filter into an HPLC vial.

4. HPLC Analysis

- Set up the HPLC system with the specified chromatographic conditions.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure there are no interfering peaks.
- Inject the calibration standards in increasing order of concentration.
- Inject the prepared sample solutions. It is good practice to bracket the samples with standard injections to monitor for any drift in retention time or response.[8]

5. Data Analysis

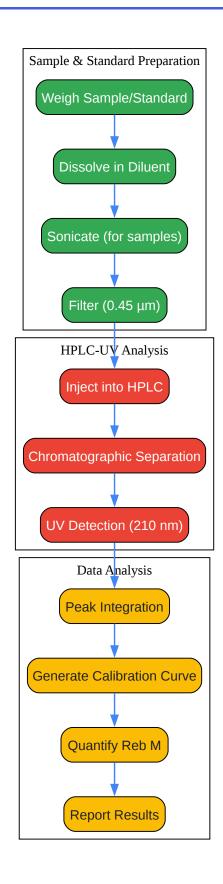
- Integrate the peak corresponding to Rebaudioside M in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area of the Rebaudioside M standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) .
- Use the peak area of **Rebaudioside M** in the sample chromatogram and the calibration curve equation to calculate the concentration of **Rebaudioside M** in the sample solution.
- Calculate the percentage of Rebaudioside M in the original stevia extract using the following formula:



% Reb M = (Concentration from HPLC ($\mu g/mL$) * Dilution Volume (mL)) / (Sample Weight (mg) * 10)

Visualizations





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Caption: Experimental workflow for the quantification of **Rebaudioside M**.





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Caption: Logical relationship of components in an HPLC-UV system.

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